

Spectroscopic Profile of 1,4-Dimethylpiperazine-2,3-dione: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Dimethylpiperazine-2,3-dione

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Dimethylpiperazine-2,3-dione**, a heterocyclic compound of interest in medicinal chemistry. This document details available mass spectrometry data and provides an analysis of expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics. Methodologies for key spectroscopic experiments are also outlined to support researchers in their analytical endeavors.

Introduction

1,4-Dimethylpiperazine-2,3-dione belongs to the piperazine class of compounds, which are integral scaffolds in a wide array of therapeutic agents.^[1] A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this and related molecules. This guide collates the available spectroscopic information and provides a framework for its analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For **1,4-Dimethylpiperazine-2,3-dione** (C₆H₁₀N₂O₂), the predicted mass spectrometry data provides valuable information for its identification.

Data Presentation

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of **1,4-Dimethylpiperazine-2,3-dione**. This data is crucial for identifying the compound in different mass spectrometry experiments.

Adduct	Predicted m/z
$[M+H]^+$	143.08151
$[M+Na]^+$	165.06345
$[M-H]^-$	141.06695
$[M+NH_4]^+$	160.10805
$[M+K]^+$	181.03739
$[M+H-H_2O]^+$	125.07149
$[M+HCOO]^-$	187.07243
$[M+CH_3COO]^-$	201.08808
$[M+Na-2H]^-$	163.04890
$[M]^+$	142.07368
$[M]^-$	142.07478

Data sourced from predicted values.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A general protocol for the analysis of a small organic molecule like **1,4-Dimethylpiperazine-2,3-dione** using ESI-MS is as follows:

- **Sample Preparation:** Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent. The solution should be filtered to remove any particulate matter.
- **Instrumentation:** Utilize an electrospray ionization mass spectrometer.

- **Infusion:** The sample solution is introduced into the ion source at a constant flow rate using a syringe pump.
- **Ionization:** A high voltage is applied to the tip of the infusion capillary, causing the sample to nebulize into a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
- **Mass Analysis:** The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z . Both positive and negative ion modes can be used to observe different adducts as listed in the data table.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **1,4-Dimethylpiperazine-2,3-dione** is not readily available in the cited literature, the expected chemical shifts for the protons (^1H) and carbons (^{13}C) can be predicted based on the functional groups present in the molecule.

Expected ^1H NMR Data

The ^1H NMR spectrum of **1,4-Dimethylpiperazine-2,3-dione** is expected to show two main signals corresponding to the N-methyl protons and the methylene protons of the piperazine ring.

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
N-CH ₃	2.8 - 3.2	Singlet	6H
Ring CH ₂	3.0 - 3.5	Multiplet	4H

Note: These are estimated chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Expected ^{13}C NMR Data

The ^{13}C NMR spectrum is expected to show three distinct signals for the N-methyl carbons, the methylene carbons, and the carbonyl carbons.

Carbon	Expected Chemical Shift (δ , ppm)
N-CH ₃	35 - 45
Ring CH ₂	45 - 55
C=O	165 - 175

Note: These are estimated chemical shift ranges.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring ^1H and ^{13}C NMR spectra for a compound like **1,4-Dimethylpiperazine-2,3-dione** is as follows:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
- ^1H NMR Acquisition:
 - Place the NMR tube into the spectrometer probe.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Acquire the spectrum using a standard pulse sequence, ensuring a sufficient number of scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence to obtain a spectrum with singlet signals for each unique carbon.

- A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum. Phase and baseline correct the spectrum for accurate analysis.

Infrared (IR) Spectroscopy

Specific experimental IR data for **1,4-Dimethylpiperazine-2,3-dione** is not detailed in the provided search results, though a vapor phase IR spectrum is mentioned as being available.^[2] Based on the molecular structure, the following table outlines the expected characteristic absorption bands.

Functional Group	Expected Absorption Range (cm^{-1})	Intensity
C-H (Aliphatic)	2850 - 3000	Medium
C=O (Amide)	1650 - 1690	Strong
C-N Stretch	1020 - 1250	Medium

Note: These are typical absorption ranges for the specified functional groups.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

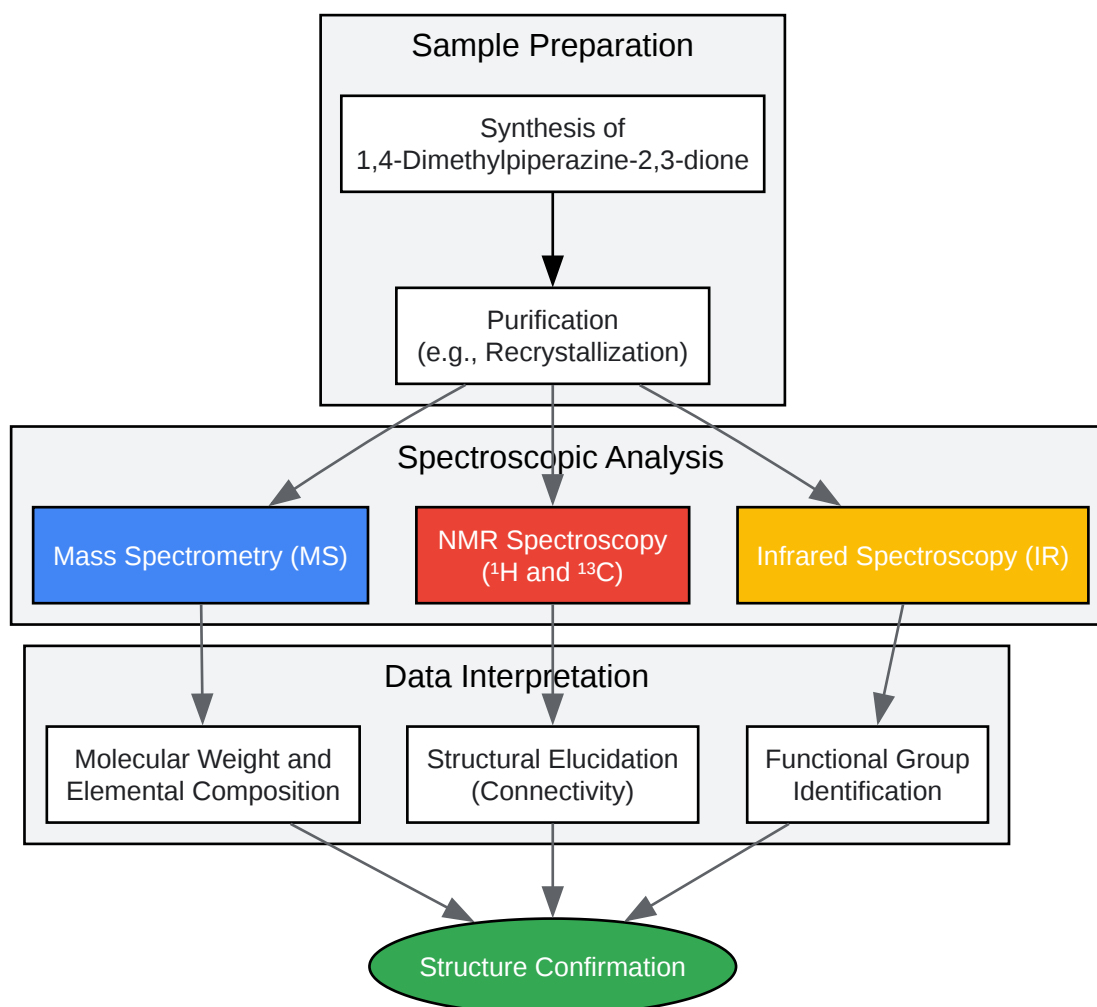
A general protocol for obtaining an FTIR spectrum using the Attenuated Total Reflectance (ATR) technique is as follows:

- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

- **Sample Spectrum:** The sample is brought into firm contact with the crystal, and the IR spectrum is recorded. The IR beam passes through the crystal and is reflected internally, penetrating a small distance into the sample at each reflection.
- **Data Analysis:** The resulting spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **1,4-Dimethylpiperazine-2,3-dione**.



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Caption: Workflow for the spectroscopic analysis of **1,4-Dimethylpiperazine-2,3-dione**.

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